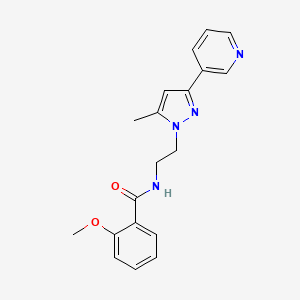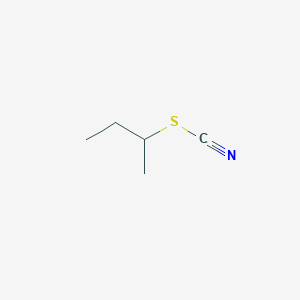
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one” is a quinolinone derivative with a chlorobenzenesulfonyl group attached at the 3-position and an ethoxyethyl group at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a quinolinone core, a common structure in many biologically active compounds. The chlorobenzenesulfonyl group would add significant steric bulk and potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorobenzenesulfonyl group could potentially be replaced with other groups through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the chlorobenzenesulfonyl group could potentially increase the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has shown that derivatives of dihydroquinolines, similar to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one, are synthesized and studied for their structural properties. For instance, the synthesis of 5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones from chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines has been explored, emphasizing the importance of steric structure and spectroscopic properties in these compounds (Ukrainets et al., 2008).
Antimicrobial Applications
Some derivatives of dihydroquinolines, which are structurally related to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one, have been studied for their antimicrobial properties. For example, new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives were synthesized and evaluated for their antimicrobial activities, offering potential insights into the use of similar compounds in antimicrobial research (El-zohry & Abd-Alla, 2007).
Pharmaceutical Chemistry
The field of pharmaceutical chemistry has explored the synthesis of various dihydroquinoline derivatives for potential drug development. For instance, the creation of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which are structurally similar to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one, has been studied with a focus on their antibacterial activity, demonstrating the relevance of such compounds in the development of new pharmaceuticals (Glushkov et al., 1997).
Crystallography and Material Science
In the field of crystallography and material science, studies have been conducted on compounds structurally related to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one. These studies involve detailed crystal structure analysis, providing valuable insights into the molecular arrangements and interactions that could be relevant for material science applications (Baba et al., 2019).
Chemical Synthesis and Mechanistic Studies
Chemical synthesis and mechanistic studies of compounds structurally related to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one have been a focus of research. These studies explore various synthetic routes and reactions, contributing to a better understanding of the chemical behavior and potential applications of these compounds (Taimr et al., 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUCKMVFFNJDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2800521.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)